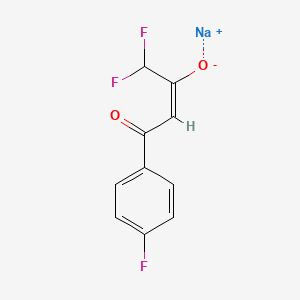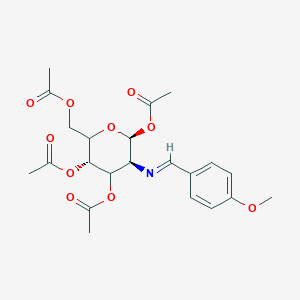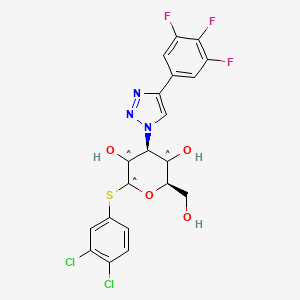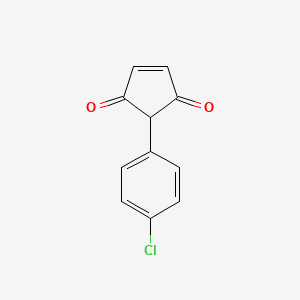
Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate: is a chemical compound characterized by the presence of fluorine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate typically involves the reaction of appropriate precursors under controlled conditionsCommon reagents used in the synthesis include fluorinating agents and phenyl-containing compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms and phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with biological molecules can provide insights into the role of fluorine in biological processes .
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Sodium 1,1-difluoro-4-(4-chloro-phenyl)-4-oxo-but-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-bromo-phenyl)-4-oxo-but-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-methyl-phenyl)-4-oxo-but-2-en-2-olate
Comparison: Compared to these similar compounds, Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate is unique due to the presence of the fluorine atom on the phenyl group. This fluorine substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .
Properties
Molecular Formula |
C10H6F3NaO2 |
|---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
sodium;(E)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1/b9-5+; |
InChI Key |
ZFJFDVRGIFZKKE-SZKNIZGXSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C(\C(F)F)/[O-])F.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)

![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)

![methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate](/img/structure/B12348976.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)


